Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate is a chemical compound with the molecular formula C8H17NO6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both diethoxyphosphoryl and hydroxyimino functional groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (diethoxyphosphoryl)(hydroxyimino)acetate typically involves the reaction of ethyl cyanoacetate with nitrous acid. This reaction yields ethyl cyanohydroxyiminoacetate, which can then be further processed to obtain the desired compound. The reaction conditions often include maintaining a pH of around 4.5 to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate has several scientific research applications:
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of ethyl (diethoxyphosphoryl)(hydroxyimino)acetate involves its interaction with molecular targets through its functional groups. The diethoxyphosphoryl group can participate in phosphorylation reactions, while the hydroxyimino group can form hydrogen bonds and interact with nucleophiles. These interactions enable the compound to modulate biochemical pathways and enzyme activities, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cyanohydroxyiminoacetate: A closely related compound used in peptide synthesis.
Ethyl diethoxyphosphoryl acetate: Another similar compound with applications in organic synthesis.
Uniqueness
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate is unique due to the presence of both diethoxyphosphoryl and hydroxyimino groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in synthetic chemistry and biochemical research.
Eigenschaften
CAS-Nummer |
84858-78-6 |
---|---|
Molekularformel |
C8H16NO6P |
Molekulargewicht |
253.19 g/mol |
IUPAC-Name |
ethyl 2-diethoxyphosphoryl-2-hydroxyiminoacetate |
InChI |
InChI=1S/C8H16NO6P/c1-4-13-8(10)7(9-11)16(12,14-5-2)15-6-3/h11H,4-6H2,1-3H3 |
InChI-Schlüssel |
HXBYNHQFRIXTLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NO)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.